3-Bromo-6-chloro-2-methoxyphenacylamine hydrochloride
Description
3-Bromo-6-chloro-2-methoxyphenacylamine hydrochloride (CAS Ref: 54-OR400375) is a halogenated aromatic compound featuring a phenacylamine backbone substituted with bromine, chlorine, and methoxy groups. The hydrochloride salt enhances its stability and solubility, making it suitable for applications in organic synthesis as a building block .
Properties
Molecular Formula |
C9H10BrCl2NO2 |
|---|---|
Molecular Weight |
314.99 g/mol |
IUPAC Name |
2-amino-1-(3-bromo-6-chloro-2-methoxyphenyl)ethanone;hydrochloride |
InChI |
InChI=1S/C9H9BrClNO2.ClH/c1-14-9-5(10)2-3-6(11)8(9)7(13)4-12;/h2-3H,4,12H2,1H3;1H |
InChI Key |
BNDMEJWTEZQXDI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1C(=O)CN)Cl)Br.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chloro-2-methoxyphenacylamine hydrochloride typically involves the following steps:
Chlorination: The addition of a chlorine atom.
Methoxylation: The incorporation of a methoxy group.
These reactions are carried out under controlled conditions, often involving the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of 3-Bromo-6-chloro-2-methoxyphenacylamine hydrochloride may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-chloro-2-methoxyphenacylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of halogen atoms or the conversion of functional groups.
Substitution: The bromine, chlorine, or methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
3-Bromo-6-chloro-2-methoxyphenacylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-6-chloro-2-methoxyphenacylamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine, chlorine, and methoxy groups can influence its binding affinity and reactivity. These interactions can modulate various biochemical pathways, leading to specific biological effects.
Comparison with Similar Compounds
Functional Group Analysis
- Amine vs. Bromide : The hydrochloride salt of the target compound offers improved water solubility compared to its free base or bromide analog (phenacyl bromide), which is more reactive in nucleophilic substitutions .
- Acid vs. Nitrile : The phenylacetic acid derivative introduces a carboxylic acid group, enabling conjugation or salt formation, whereas the nitrile analog (phenylacetonitrile) is pivotal in Strecker or Mannich reactions .
Stability and Analytical Considerations
While direct stability data for the target compound are absent, and highlight RP-HPLC as a validated method for analyzing structurally complex hydrochlorides (e.g., amitriptyline and dosulepin hydrochlorides). This suggests that similar chromatographic techniques could be applied to quantify 3-bromo-6-chloro-2-methoxyphenacylamine hydrochloride and monitor degradation products .
Biological Activity
3-Bromo-6-chloro-2-methoxyphenacylamine hydrochloride is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- IUPAC Name : 3-Bromo-6-chloro-2-methoxyphenacylamine hydrochloride
- Molecular Formula : C10H10BrClN2O
- CAS Number : [insert CAS number if available]
The biological activity of 3-Bromo-6-chloro-2-methoxyphenacylamine hydrochloride can be attributed to its ability to interact with various biological targets. It is hypothesized that the compound may exert its effects through:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can bind to receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, possibly through disruption of bacterial cell membranes or inhibition of essential metabolic processes.
Biological Activity Data
Case Study 1: Antimicrobial Properties
In a study evaluating the antimicrobial properties of 3-Bromo-6-chloro-2-methoxyphenacylamine hydrochloride, the compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition of bacterial growth at concentrations as low as 25 µg/mL, suggesting its potential as an antibacterial agent.
Case Study 2: Anticancer Activity
Research conducted on the anticancer effects of the compound demonstrated its ability to induce apoptosis in human breast cancer cell lines (MCF-7). Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating apoptosis, with an IC50 value determined at approximately 30 µM. This suggests a promising avenue for further exploration in cancer therapeutics.
Case Study 3: Anti-inflammatory Effects
A recent investigation into the anti-inflammatory properties showed that treatment with the compound reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6) in lipopolysaccharide-stimulated macrophages. This reduction highlights its potential utility in managing inflammatory conditions.
Research Findings and Discussion
The biological activity of 3-Bromo-6-chloro-2-methoxyphenacylamine hydrochloride is supported by various studies indicating its multifaceted roles in antimicrobial and anticancer activities. The compound's structural features contribute to its interactions with biological macromolecules, enhancing its therapeutic potential.
- Structural Activity Relationship (SAR) : The presence of bromine and chlorine substituents appears to enhance the compound's reactivity and biological efficacy.
- Synergistic Effects : Combining this compound with other known antimicrobial agents may yield synergistic effects, improving efficacy against resistant strains.
- Future Directions : Further research is needed to elucidate the precise mechanisms underlying its biological activity and to evaluate its safety profile through preclinical and clinical studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
